2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a synthetic compound with the molecular formula C13H16N2O4S and a molar mass of 296.34 g/mol. This compound is categorized as an amino acid derivative due to the presence of an amino group attached to a carboxylic acid structure, specifically a methylpentanoic acid framework. The compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound is classified under the category of amino acids and derivatives, specifically those containing heterocyclic structures like benzisothiazole. The structure indicates it may have biological activity due to the presence of the dioxido-benzisothiazole moiety, which is known for its antimicrobial properties. It can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid typically involves several steps:
The reactions are typically carried out under controlled conditions, including temperature and solvent choice, to optimize yield and minimize by-products. Common solvents include dimethyl sulfoxide or dichloromethane, while reaction temperatures may vary depending on the specific steps involved.
The molecular structure of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid includes:
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions must be optimized based on the desired transformation to ensure high yields and selectivity.
The mechanism of action for 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid involves its interaction with specific biological targets:
Research into its biological interactions is ongoing to elucidate its full mechanism of action.
The physical properties of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid include:
Chemical properties include:
Data regarding these properties are crucial for applications in pharmaceuticals and material sciences.
The compound has several potential applications:
The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold central to the target compound is synthesized via oxime cyclization or nitrile-based ring closure. Industrial-scale routes utilize 2-(alkylthio)benzaldehyde oxime precursors treated with halogenating agents (e.g., chlorine or bromine) to induce intramolecular cyclization. This method achieves yields >75% under optimized conditions and bypasses unstable intermediates like 2-(methylthio)benzoyl chloride [3]. Alternatively, one-pot cyclization of 2-(alkylthio)benzonitriles employs halogenating agents in aqueous/organic biphasic systems, directly yielding the heterocyclic core without isolating intermediates. Substituted variants incorporate R2 groups (halogen, nitro, alkoxy) during benzaldehyde synthesis, enabling structural diversification [3] [6].
Table 1: Cyclization Methods for 1,2-Benzisothiazol-3-one Core
Precursor | Halogenating Agent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
2-(Methylthio)benzaldehyde oxime | Cl2 (g) | DCM, 0°C, 2h | 78 | High purity (>98%) |
2-(Ethylthio)benzonitrile | Br2 | H2O/DCM, 25°C, 4h | 82 | No intermediate isolation |
4-Chloro-2-(methylthio)benzaldehyde oxime | SO2Cl2 | Toluene, 10°C, 1.5h | 75 | Tolerates electron-withdrawing groups |
Key intermediates require regioselective halogenation at the benzothiazine C3 position. 2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide serves as a versatile electrophile for nucleophilic displacement with amino acids. This intermediate is synthesized by treating the parent heterocycle with N-bromosuccinimide (NBS) under radical conditions (benzoyl peroxide, CCl4, reflux) [6]. Alternatively, oxime formation precedes cyclization: 2-(alkylthio)benzaldehydes react with hydroxylamine hydrochloride in ethanol/water (70°C, 1h) to form oximes with >90% conversion. These oximes undergo in situ halogenation-cyclization without purification, minimizing degradation of acid-sensitive groups [3].
Solvent selection critically impacts regioselectivity: aprotic solvents (DCM, acetonitrile) suppress hydrolysis during bromomethylation, while protic solvents (MeOH/H2O) accelerate oxime formation kinetics.
Conjugation of 3-methylpentanoic acid to the benzisothiazole core employs carbodiimide-mediated coupling. The sterically hindered β-branched amino acid (synthesized via sec-butylmalonate saponification-decarboxylation; 62–65% yield [4]) is activated as a pentafluorophenyl ester for reaction with 3-amino-1,2-benzisothiazole 1,1-dioxide. Alternatively, direct nucleophilic displacement of 2-(bromomethyl)-benzisothiazole by the amino acid’s α-amine occurs in DMF with K2CO3 (60°C, 12h), though competing esterification requires careful pH control [1] [5] [6].
Protection strategies are essential: the carboxylic acid group of 3-methylpentanoic acid is masked as a tert-butyl ester during coupling, followed by TFA deprotection (23°C, 1h). Unprotected acid groups lead to lactamization or reduced nucleophilicity. Commercial availability of the amino acid derivative (e.g., $380/g for analytical grade [1]) enables scalable synthesis.
Table 2: Conjugation Methods for 3-Methylpentanoic Acid
Activation Method | Coupling Partner | Solvent | Temperature/Time | Yield (%) |
---|---|---|---|---|
Pentafluorophenyl ester | 3-Amino-1,2-benzisothiazole 1,1-dioxide | DCM | 25°C, 8h | 68 |
Direct nucleophilic displacement | 2-(Bromomethyl)-benzisothiazole | DMF/K2CO3 | 60°C, 12h | 55 |
In situ acid chloride (SOCl2) | Benzisothiazol-3-amine | THF | 0°C→25°C, 6h | 48 |
Biphasic solvent systems (toluene/H2O or DCM/H2O) enable sequential oxime formation, halogenation, and cyclization in a single reactor, reducing processing time by 40% versus stepwise routes [3]. Kinetic studies reveal rate-limiting cyclization (k = 2.7 × 10−4 s−1 at 25°C in DCM/H2O), with nucleophile concentration dictating displacement efficiency. For amino acid conjugation, DMF accelerates amidation 3-fold versus THF due to enhanced carboxylate solvation, but promotes epimerization above 60°C. Time-dependent inhibition studies of related benzisothiazole derivatives show Ki values of 52–396 nM for tryptase enzymes, underscoring the pharmacophore’s sensitivity to reaction conditions [2] [7].
Process optimization leverages water-insoluble organic solvents (e.g., ethyl acetate) to extract intermediates between steps, minimizing handling losses. Microwave-assisted coupling (100°C, 30 min) in NMP improves conjugation yields to >80% while preserving chirality of the 3-methylpentanoic acid moiety [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1